Cas no 1805338-06-0 (4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile)

4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile is a versatile heterocyclic compound featuring a pyridine core functionalized with amino, bromomethyl, difluoromethyl, and acetonitrile groups. Its molecular structure offers multiple reactive sites, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromomethyl group facilitates further alkylation or substitution reactions, while the difluoromethyl moiety enhances metabolic stability and bioavailability in drug development. The presence of both amino and nitrile functionalities allows for diverse derivatization pathways, enabling the construction of complex molecular frameworks. This compound is particularly useful in the design of bioactive molecules, where its balanced reactivity and stability support efficient synthetic routes. Proper handling is advised due to its potential sensitivity to moisture and light.
4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile structure
1805338-06-0 structure
Product name:4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile
CAS No:1805338-06-0
MF:C9H8BrF2N3
MW:276.080727577209
CID:4856866

4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile
    • Inchi: 1S/C9H8BrF2N3/c10-4-5-6(14)3-8(9(11)12)15-7(5)1-2-13/h3,9H,1,4H2,(H2,14,15)
    • InChI Key: JDZQOUZFHAZGNR-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C=C(C(F)F)N=C1CC#N)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 253
  • XLogP3: 1.1
  • Topological Polar Surface Area: 62.7

4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029065206-1g
4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile
1805338-06-0 97%
1g
$1,579.40 2022-04-01

Additional information on 4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile

Comprehensive Overview of 4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805338-06-0)

The compound 4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805338-06-0) is a highly specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring bromomethyl and difluoromethyl functional groups, makes it a valuable intermediate for synthesizing novel bioactive molecules. Researchers are increasingly interested in this compound due to its versatility in drug discovery and crop protection applications.

In recent years, the demand for fluorinated compounds like 4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing trend of precision medicine and sustainable agriculture, where such compounds play a pivotal role. The presence of both amino and cyano groups in its structure further expands its utility in heterocyclic chemistry, a field dominating modern organic synthesis.

From a synthetic perspective, the bromomethyl moiety in this compound offers excellent reactivity for cross-coupling reactions, a hot topic in catalysis research. This feature is particularly relevant to green chemistry initiatives, as scientists seek more efficient methods to construct complex molecules. Meanwhile, the difluoromethyl group contributes to the compound's lipophilicity, a property highly sought after in CNS drug development and pesticide formulation.

The analytical characterization of CAS No. 1805338-06-0 typically involves advanced techniques such as NMR spectroscopy and mass spectrometry, reflecting the compound's structural complexity. These methods are crucial for quality control in pharmaceutical intermediates production, another area where this chemical finds application. The compound's stability profile under various conditions is currently being investigated, with preliminary studies suggesting promising results for storage optimization.

In the context of intellectual property, several patents have emerged featuring derivatives of 4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile, particularly in kinase inhibitor development. This reflects the compound's growing importance in targeted cancer therapies, a major focus area in contemporary biomedical research. The structure-activity relationship studies involving this scaffold are providing valuable insights for medicinal chemistry optimization strategies.

Environmental considerations regarding halogenated compounds have prompted thorough ecotoxicity assessments of substances like 1805338-06-0. Recent advancements in biodegradation studies show promising pathways for environmental mitigation, addressing concerns in green synthesis circles. These developments are particularly relevant to researchers focusing on benign-by-design approaches in chemical development.

The global market for fine chemicals containing pyridine cores continues to expand, with 4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile representing an important niche product. Supply chain analysts note increasing interest from contract research organizations and specialty chemical manufacturers. This trend mirrors the broader shift toward custom synthesis services in the chemical industry.

From a regulatory standpoint, proper handling procedures for reactive intermediates like this compound are essential. While not classified as hazardous under standard protocols, appropriate laboratory safety measures should always be observed when working with such materials. This aligns with current best practices in chemical risk management and occupational health standards.

Future research directions for CAS No. 1805338-06-0 may explore its potential in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development, two cutting-edge areas in drug discovery. The compound's multifunctional nature makes it particularly suitable for these innovative applications, which are currently receiving substantial investment in the biopharmaceutical sector.

In conclusion, 4-Amino-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-acetonitrile represents a fascinating case study in modern specialty chemical development. Its diverse applications across life sciences and material innovation demonstrate the continuing importance of heterocyclic chemistry in solving contemporary scientific challenges. As research progresses, we anticipate new discoveries that will further expand the utility of this versatile compound.

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